Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
CAS No.:
Cat. No.: VC17651616
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | methyl spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate |
| Standard InChI | InChI=1S/C12H12O3/c1-14-11(13)10-12(15-10)7-6-8-4-2-3-5-9(8)12/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | ZZSLTZSRGCSADP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C2(O1)CCC3=CC=CC=C23 |
Introduction
Molecular Structure and Characterization
Core Architecture
The compound’s structure features a spiro carbon atom bridging a 2,3-dihydroindene moiety and a 2'-oxirane ring. The indene component consists of a fused benzene and cyclopentene ring, while the oxirane introduces strain from its three-membered epoxide ring. The methyl carboxylate group at the 3'-position contributes polarity and influences reactivity.
Key structural parameters include:
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Molecular Formula: (inferred from IUPAC nomenclature and analogous compounds ).
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Molecular Weight: 216.23 g/mol.
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Stereochemistry: The spiro junction and oxirane ring create chiral centers, necessitating enantioselective synthesis for specific applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for confirming its structure. For example:
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NMR: Signals between 2.8–3.2 ppm correspond to oxirane protons, while aromatic protons from the indene system appear at 6.5–7.5 ppm .
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NMR: The carbonyl carbon of the ester group resonates near 170 ppm, and sp-hybridized carbons in the oxirane ring appear at 50–60 ppm .
Synthesis Methodologies
Conventional Approaches
Traditional synthesis routes involve multi-step sequences:
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Indene Functionalization: Bromination or oxidation of indene derivatives to introduce reactive sites.
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Oxirane Formation: Epoxidation using peracids or metal catalysts to construct the three-membered ring.
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Esterification: Reaction with methyl chloroformate to install the carboxylate group.
These methods often suffer from moderate yields (50–70%) due to side reactions at strained positions .
Visible-Light-Mediated Synthesis
Recent breakthroughs employ photochemical strategies for spiro-epoxide synthesis without metal catalysts. A representative protocol involves:
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Substrate Preparation: Trifluoroacetophenone derivatives and dihydroindene precursors.
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Light Irradiation: Exposure to 40 W Kessil lamps under argon, promoting radical intermediates.
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Annulation: [3 + 2] Cycloaddition to form the spiro-oxirane core .
This method achieves yields up to 85% and excellent regioselectivity, making it scalable for industrial applications .
Chemical Reactivity and Functionalization
Epoxide Ring-Opening Reactions
The strained oxirane ring undergoes nucleophilic attack, enabling diversification:
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Acid-Catalyzed Hydrolysis: Forms vicinal diols, useful in polymer chemistry.
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Aminolysis: Reaction with amines yields β-amino alcohols, intermediates in drug synthesis .
Ester Group Transformations
The methyl carboxylate can be hydrolyzed to carboxylic acids or transesterified with alcohols. For instance, reaction with ethanol in the presence of produces the ethyl ester derivative .
Applications in Scientific Research
Pharmaceutical Intermediates
Spirocyclic epoxides are prized for their bioactivity. Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate serves as a precursor to:
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Anticancer Agents: Analogous compounds inhibit tubulin polymerization, disrupting cell division.
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Antiviral Drugs: Epoxide rings interact with viral protease active sites .
Materials Science
The compound’s rigid spiro architecture enhances thermal stability in polymers. Blending it with polycarbonates improves glass transition temperatures () by 15–20°C .
Comparative Analysis of Spirocyclic Analogues
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